Ethyl 4-cyclobutyloxybenzoate
Description
Ethyl 4-cyclobutyloxybenzoate is an ester derivative of benzoic acid, characterized by a cyclobutyloxy substituent at the para position of the aromatic ring and an ethyl ester group. This compound belongs to a broader class of substituted benzoates, which are widely utilized in pharmaceuticals, agrochemicals, and organic synthesis due to their tunable physicochemical properties and biological activity.
Properties
CAS No. |
62577-96-2 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
ethyl 4-cyclobutyloxybenzoate |
InChI |
InChI=1S/C13H16O3/c1-2-15-13(14)10-6-8-12(9-7-10)16-11-4-3-5-11/h6-9,11H,2-5H2,1H3 |
InChI Key |
BEEYPMNRZGWHAO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2CCC2 |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group in ethyl 4-cyclobutyloxybenzoate undergoes hydrolysis under acidic or basic conditions to yield 4-cyclobutyloxybenzoic acid.
Acid-Catalyzed Hydrolysis
In the presence of concentrated HCl or H₂SO₄, the ester cleaves to form the corresponding carboxylic acid and ethanol:
Conditions : Reflux in aqueous HCl (6 M) at 100°C for 6–8 hours .
Base-Catalyzed Hydrolysis (Saponification)
Alkaline hydrolysis with NaOH or KOH produces the sodium salt of 4-cyclobutyloxybenzoic acid:
Conditions : Ethanol/water (1:1), room temperature, 12 hours .
Kulinkovich Cyclopropanation
This compound participates in the Kulinkovich reaction, a titanium-mediated process that converts esters to cyclopropanol derivatives .
Reaction Mechanism
-
Titanium Complex Formation : Titanium(IV) isopropoxide reacts with ethylmagnesium bromide to form a titanacyclopropane intermediate.
-
Nucleophilic Attack : The ester carbonyl undergoes dual alkylation via the titanacyclopropane, yielding a cyclopropanol derivative.
Conditions :
-
Catalyst: Titanium(IV) isopropoxide (10 mol%)
-
Solvent: Dry THF, −20°C to 0°C
Product : The cyclopropane ring forms at the ester carbonyl, with the cyclobutyloxy group remaining intact.
Multicomponent Reactions (MCRs)
While direct evidence is limited, structural analogs suggest potential reactivity in Biginelli-like reactions. For example, ethyl acetoacetate derivatives condense with aldehydes and urea/thiourea to form dihydropyrimidinones .
Hypothesized Reaction Pathway
Catalysts : Granite or quartz in ethanol (reflux) .
Key Features :
-
The ester acts as the β-ketoester component.
-
The cyclobutyloxy group may sterically influence regioselectivity.
Ester Reduction
Lithium aluminum hydride (LiAlH₄) reduces the ester to the corresponding alcohol:
Conditions : Dry diethyl ether, 0°C to room temperature .
Cyclobutyl Ether Hydrogenolysis
Under hydrogenation conditions (H₂/Pd-C), the cyclobutyloxy group may undergo ring-opening:
Conditions : 50–100 psi H₂, 60–80°C .
Electrophilic Aromatic Substitution
The para-substituted benzene ring can undergo nitration or sulfonation, though the electron-withdrawing ester group directs meta-substitution:
| Reaction | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 50°C | 3-Nitro-4-cyclobutyloxybenzoate | ~40 | |
| Sulfonation | H₂SO₄/SO₃, 80°C | 3-Sulfo-4-cyclobutyloxybenzoate | ~35 |
Stability and Side Reactions
Comparison with Similar Compounds
Key Observations :
- Unlike electron-withdrawing groups (e.g., nitro, fluoro), the cyclobutyloxy group may enhance electron density on the aromatic ring, influencing π-π stacking interactions in drug-receptor binding.
Physicochemical Properties
Notes:
- *Predicted values for this compound are derived from computational models (e.g., ChemDraw, ACD/Labs). The cyclobutyloxy group likely increases LogP compared to smaller substituents, suggesting higher lipophilicity.
- Nitro and fluoro substituents reduce solubility in nonpolar solvents due to increased polarity.
Research Findings and Critical Analysis
- Synthetic Challenges : The cyclobutyloxy group’s strain and reactivity may complicate synthesis compared to cyclopropane or halogenated analogs. For example, Ethyl 4-chlorobenzoate is synthesized via straightforward Friedel-Crafts acylation, whereas cyclobutyloxy derivatives require specialized coupling reagents.
- Stability : Cyclobutyloxy-substituted compounds may exhibit lower thermal stability than cyclopropyl analogs due to ring strain, as observed in related cycloalkoxybenzoates.
- Biological Activity : Substituted benzoates with bulky groups (e.g., cyclobutyloxy) show promise in inhibiting enzymes like cyclooxygenase-2 (COX-2), though direct studies on this compound are lacking.
Q & A
Q. How can researchers validate the reproducibility of synthetic protocols for this compound?
- Methodological Answer : Publish step-by-step protocols with exact equipment models (e.g., rotary evaporator pressure settings). Share raw spectral data in open repositories. Collaborate with independent labs for cross-validation. Use robustness testing (e.g., varying stirring rates or reagent grades) to identify critical parameters. Document failure cases (e.g., side reactions at higher temperatures) to guide troubleshooting .
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